N-(4-fluorophenyl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]acetamide
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Overview
Description
N-(4-fluorophenyl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]acetamide is a synthetic organic compound that belongs to the class of amides It features a fluorophenyl group and a morpholine moiety, which are common in medicinal chemistry for their pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]acetamide typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 4-fluoroaniline, undergoes acylation with acetic anhydride to form N-(4-fluorophenyl)acetamide.
Morpholine Derivative Formation: Morpholine is reacted with phosgene to form morpholine-4-carbonyl chloride.
Coupling Reaction: The intermediate N-(4-fluorophenyl)acetamide is then coupled with morpholine-4-carbonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]acetamide: Similar structure with a chlorine atom instead of fluorine.
N-(4-bromophenyl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]acetamide: Similar structure with a bromine atom instead of fluorine.
N-(4-methylphenyl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]acetamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(4-fluorophenyl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]acetamide may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its analogs with different substituents.
Properties
Molecular Formula |
C17H22FN3O4 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]acetamide |
InChI |
InChI=1S/C17H22FN3O4/c18-13-1-3-14(4-2-13)19-16(22)12-20-5-10-25-15(11-20)17(23)21-6-8-24-9-7-21/h1-4,15H,5-12H2,(H,19,22) |
InChI Key |
CRELKMNGQQSNFY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CN(CCO2)CC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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